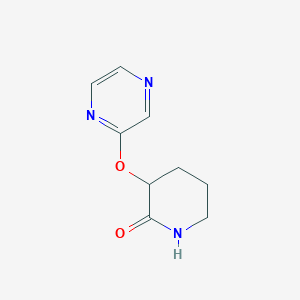

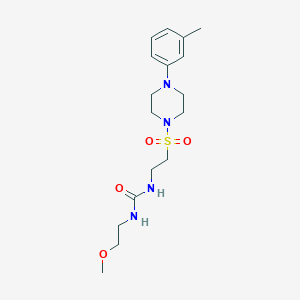

3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that possesses a sulfonyl and benzyl group. The unique chemical structure of this compound has made it a subject of interest for researchers who are exploring its synthesis, mechanism of action, and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : A novel methodology for the removal of the synthetically useful sulfone moiety via hydrogenolysis, facilitating access to α-deuterium-labeled esters and 2-fluoroalkanoates. This approach underscores the utility of sulfones in synthetic chemistry for creating valuable intermediates (Wnuk et al., 2000).

An Isomünchnone-Based Method for the Synthesis of Highly Substituted 2(1H)-Pyridones : Describes the synthesis of 3-hydroxy-2(1H)-pyridones via an isomunchnone dipole, highlighting a strategic approach to constructing complex pyridone structures, which are essential in medicinal chemistry and heterocyclic chemistry (Padwa et al., 1999).

Synthesis of Heterocyclic Compounds

- Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines via a Metal-Free Three-Component, Domino Reaction : Demonstrates an efficient strategy for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, relevant for creating compounds with potential biological activities (Cui et al., 2018).

Application in Medicinal Chemistry

- Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors : Discusses the preparation and evaluation of novel azepane derivatives for inhibiting protein kinase B (PKB), a crucial target in cancer research. This research illustrates the application of heterocyclic chemistry in developing therapeutic agents (Breitenlechner et al., 2004).

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O3S/c20-19(21,22)16-8-5-7-15(13-16)14-23-10-6-9-17(18(23)25)28(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMUXIQBROMIFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)

![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)

![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)

![1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389800.png)

![(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2389801.png)